molecular formula C18H16N2O4 B5734636 methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate

methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate

Cat. No.: B5734636
M. Wt: 324.3 g/mol
InChI Key: HBDRQLHYSGKOOW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazolinone moiety linked to a benzoate ester through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Ethoxylation: The quinazolinone intermediate is then reacted with ethylene oxide or ethylene glycol in the presence of a base to introduce the ethoxy group.

    Esterification: The final step involves the esterification of the ethoxylated quinazolinone with methyl 4-hydroxybenzoate using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.

    Reduction: Reduction of the carbonyl group in the quinazolinone can yield dihydroquinazolinone derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety is known to bind to various proteins, potentially inhibiting their function or altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • Ethyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)acetate

Uniqueness

Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate is unique due to the presence of the ethoxy bridge linking the quinazolinone and benzoate moieties. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 4-[2-(4-oxoquinazolin-3-yl)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-18(22)13-6-8-14(9-7-13)24-11-10-20-12-19-16-5-3-2-4-15(16)17(20)21/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDRQLHYSGKOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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